molecular formula C9H10N4O B137865 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 144835-67-6

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B137865
M. Wt: 190.2 g/mol
InChI Key: IOWSGEGUOPGCBC-UHFFFAOYSA-N
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Description

The compound 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This class of compounds has been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a cyclodehydration-aromatization reaction starting from amides, mediated by triflic anhydride and followed by a deprotection-aromatization sequence . Another method uses zinc iodide catalysis to react 2-aminopyridines with α-amino carbonyl compounds in the presence of oxygen . Iodine-mediated multicomponent synthesis is also reported, combining 2-aminopyridines, ketones, and sulfonyl hydrazides . Additionally, solid-phase synthesis has been utilized to create novel substitution patterns for these heterocycles . Ionic liquids have been employed to promote one-pot synthesis, offering advantages in terms of reaction workup and reusability . Calcium carbide has been used as an alkyne source in a one-pot synthesis method for creating 3-methyl-2-arylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework allows for various substitutions at different positions on the rings, which can significantly alter the compound's physical, chemical, and biological properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives are versatile intermediates that can undergo various chemical reactions. They have been used in Pd- and Ru-catalyzed C-H arylation reactions to generate diversely functionalized building blocks . The introduction of substituents such as the isopropylsulfonyl group has been achieved through halogen-metal exchange reactions . Additionally, these compounds can be functionalized through reductive alkylation, allowing access to new substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are crucial for their potential applications. The presence of functional groups such as amino, methyl, or aryl groups can affect these properties and the overall reactivity of the compound .

Scientific Research Applications

Synthesis and Pharmacological Properties

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives have been explored in various synthesis and pharmacological studies. For instance, Kosáry et al. (1989) synthesized 4-(3-Pyridyl)thiazole and 2-methylimidazo[1,2-a]pyridine derivatives, exhibiting anticholinergic antisecretory and antiulcer activities (Kosáry, Kasztreiner, & Andrási, 1989). Similarly, Abignente et al. (1982) synthesized a series of these compounds, evaluating their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Synthesis Techniques

In the field of chemical synthesis, Mohan, Rao, & Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, achieved without any deliberate addition of catalysts (Mohan, Rao, & Adimurthy, 2013). This highlights the compound's role in facilitating novel synthetic methodologies.

Biological Activity

Several studies have focused on the biological activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives. Kasimogullari and Cesur (2004) synthesized thiazolidines and spirothiazolidines derived from hydrazones of this compound, although they did not show significant in vitro antituberculous activity (Kasimogullari & Cesur, 2004). Vilchis-Reyes et al. (2010) synthesized 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives, exploring their cytotoxic and CDK inhibitor activities (Vilchis-Reyes et al., 2010).

Chemical and Physical Properties

In the realm of chemical and physical properties, Shaabani, Soleimani, & Maleki (2006) synthesized 3-Aminoimidazo[1,2-a]pyridines using ionic liquid, highlighting the compound's utility in developing novel synthetic methods (Shaabani, Soleimani, & Maleki, 2006). Moreover, Yong et al. (2015) synthesized novel triarylmethyl carbocation radical salts, demonstrating significant positional isomeric effects and different magnetic susceptibility values (Yong et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWSGEGUOPGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351467
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

CAS RN

144835-67-6
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
SS Maurya, TP Gosain, S Kidwai, R Singh, DS Rawat - 2019 - nopr.niscpr.res.in
A library of novel 1,3,4-oxadiazole substituted imidazo[1,2-a]pyridine based molecular hybrids have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Out of …
Number of citations: 1 nopr.niscpr.res.in
TM Pereira, F Vitório, RC Amaral, KPS Zanoni… - New Journal of …, 2016 - pubs.rsc.org
A microwave-assisted synthesis of novel N-acylhydrazone and semicacarbazone-7-hidroxy-coumarins derivatives, starting from 3-acetyl-7-hydroxy-2H-chromen-2-one, is described. …
Number of citations: 38 pubs.rsc.org
AE Kümmerle, M Schmitt, SVS Cardozo… - Journal of medicinal …, 2012 - ACS Publications
Among a small series of tested N-acylhydrazones (NAHs), the compound 8a was selected as a selective submicromolar phosphodiesterase-4 (PDE4) inhibitor associated with anti-TNF-…
Number of citations: 107 pubs.acs.org
S Amaroju, MN Kalaga, S Srinivasarao… - New Journal of …, 2017 - pubs.rsc.org
The purpose of this study was to prepare various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides using click …
Number of citations: 26 pubs.rsc.org
SS Kalaga, A Napiórkowska, E Augustynowicz-Kope… - researchgate.net
The purpose of this study was to prepare various 1-((1-(substituted)-1H-1, 2, 3-triazol-4-yl) methyl)-N, 3-diphenyl-6, 7-dihydro-1H-pyrazolo [4, 3-c] pyridine-5 (4H)-carboxamides using …
Number of citations: 2 www.researchgate.net
A Sharma, K Jain, SJS Flora - Medicinal Chemistry, 2018 - ingentaconnect.com
Background: Tuberculosis (TB) is a deadly infectious disease caused by the pathogen Mycobacterium tuberculosis (Mtb). Approximately, 1.8 and 1.3 million people are infected and die, …
Number of citations: 2 www.ingentaconnect.com
S GANESH - 2015
Number of citations: 0
BÖ Kasimoğullari, Z Cesur - Turkish Journal of Chemistry, 2007 - journals.tubitak.gov.tr
The reaction of semicarbazones bearing an imidazo [1, 2-a] pyridine ring system with mercaptoacetic acid was investigated. The anti-mycobacterial activity of the compounds thus …
Number of citations: 10 journals.tubitak.gov.tr

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